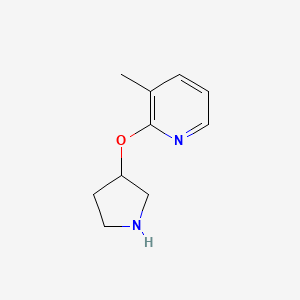
(R)-1-(2-Isopropylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for its efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-[2-(propan-2-yl)phenyl]ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethanone.
Reduction: (1R)-1-[2-(propan-2-yl)phenyl]ethane.
Substitution: (1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride.
Aplicaciones Científicas De Investigación
(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes, resulting in bacterial cell death.
Comparación Con Compuestos Similares
(1R)-1-[2-(propan-2-yl)phenyl]ethanone: The ketone analog of the compound, which can be synthesized through oxidation.
(1R)-1-[2-(propan-2-yl)phenyl]ethane: The fully reduced form of the compound.
(1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride: The chloride derivative obtained through substitution reactions.
Uniqueness: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an isopropyl group attached to the same carbon atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(1R)-1-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
Clave InChI |
HDGKECNHQTVLTQ-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1C(C)C)O |
SMILES canónico |
CC(C)C1=CC=CC=C1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



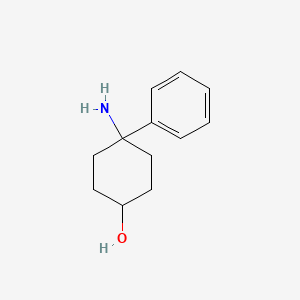
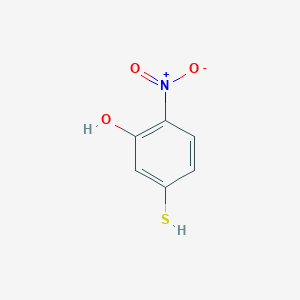
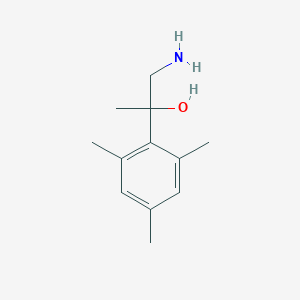


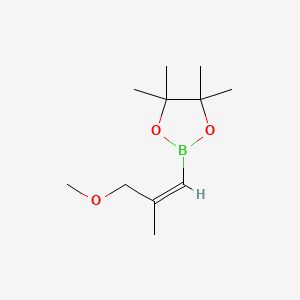
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)
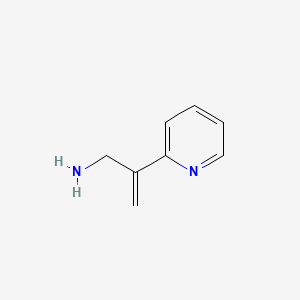

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
